
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and is commonly referred to as CFIA. CFIA has been shown to exhibit potent anti-cancer properties and has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of CFIA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. CFIA has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity has been shown to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CFIA has been shown to exhibit potent anti-cancer properties, but its effects on normal cells are not well understood. Studies have suggested that CFIA may have a selective effect on cancer cells, leaving normal cells relatively unaffected. However, further studies are needed to fully understand the biochemical and physiological effects of CFIA on normal cells.
実験室実験の利点と制限
CFIA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. CFIA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, CFIA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on CFIA. One area of interest is the development of more potent and selective analogs of CFIA that may exhibit improved anti-cancer properties. Another area of interest is the development of new therapeutic strategies that combine CFIA with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of CFIA and its potential effects on normal cells.
合成法
The synthesis of CFIA involves the reaction of 4-fluoroaniline with indole-3-carboxaldehyde to form the intermediate 4-fluoroindole-3-carboxaldehyde. The intermediate is then reacted with cyanoacetamide to form the final product, CFIA. The synthesis of CFIA is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
CFIA has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit potent anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. CFIA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O/c19-14-5-7-15(8-6-14)22-18(23)12(10-20)9-13-11-21-17-4-2-1-3-16(13)17/h1-9,11,21H,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNBBKOBVSIEOD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

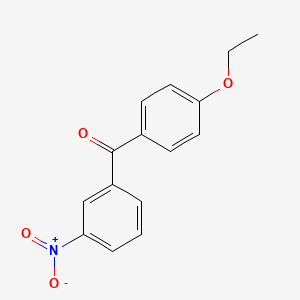
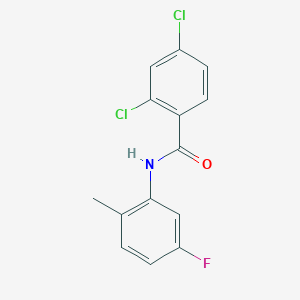
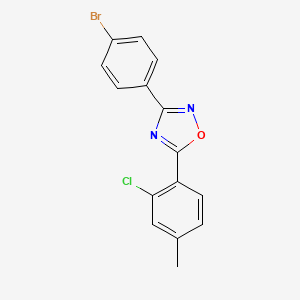
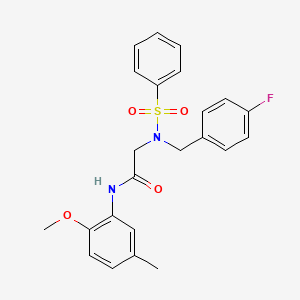

![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)
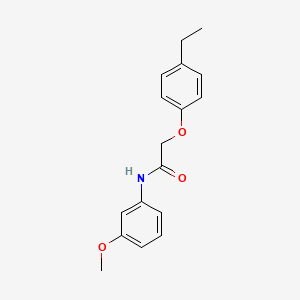
![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)